2-((1,3-Dioxolan-2-yl)methoxy)benzonitrile
Description
2-((1,3-Dioxolan-2-yl)methoxy)benzonitrile is a nitrile-containing aromatic compound featuring a 1,3-dioxolane-protected methoxy group. The dioxolane ring acts as a cyclic acetal, likely stabilizing a masked aldehyde or ketone functionality, which can be deprotected under acidic conditions (e.g., HCl) to regenerate the carbonyl group . This compound is listed in commercial catalogs (e.g., CymitQuimica) but is currently marked as discontinued . Its structural framework—combining a benzonitrile core with a dioxolane ether—renders it valuable in organic synthesis, particularly as an intermediate in agrochemical or pharmaceutical applications .
Properties
IUPAC Name |
2-(1,3-dioxolan-2-ylmethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c12-7-9-3-1-2-4-10(9)15-8-11-13-5-6-14-11/h1-4,11H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLQJWDAAQPEMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)COC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3-Dioxolan-2-yl)methoxy)benzonitrile typically involves the reaction of 2-hydroxybenzonitrile with 2-chloromethyl-1,3-dioxolane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-((1,3-Dioxolan-2-yl)methoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The methoxy group can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The dioxolane ring can be hydrolyzed to yield the corresponding diol and benzonitrile.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium carbonate in aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Substituted benzonitriles with various functional groups.
Hydrolysis: Benzonitrile and diols.
Oxidation: Hydroxylated or carbonylated derivatives of benzonitrile.
Scientific Research Applications
2-((1,3-Dioxolan-2-yl)methoxy)benzonitrile has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: Utilized in the study of enzyme mechanisms and as a probe for biochemical pathways.
Mechanism of Action
The mechanism of action of 2-((1,3-Dioxolan-2-yl)methoxy)benzonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism would involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
The following compounds share structural similarities with 2-((1,3-Dioxolan-2-yl)methoxy)benzonitrile, differing in substitution patterns or additional functional groups:
Key Structural Differences :
- Substituent Position : The position of the dioxolane group (para vs. meta) affects electronic properties and reactivity. Para-substituted derivatives (e.g., 4-(1,3-Dioxolan-2-yl)benzonitrile) are more common in agrochemical synthesis .
- Functional Groups : The addition of triazole (e.g., 4-(1,3-Dioxolan-2-yl)-2-triazolylbenzonitrile) introduces hydrogen-bonding capacity, enhancing interactions with biological targets . Boronate esters (e.g., 3-Methoxy-4-dioxaborolan-benzonitrile) enable cross-coupling reactions .
Physicochemical Properties
Biological Activity
2-((1,3-Dioxolan-2-yl)methoxy)benzonitrile is a synthetic organic compound notable for its unique structural features, including a dioxolane ring and a benzonitrile moiety. This compound has attracted interest in various fields, particularly medicinal chemistry, due to its potential biological activities. The molecular formula for this compound is CHNO, with a molecular weight of approximately 175.19 g/mol. Understanding its biological activity is crucial for exploring its therapeutic potentials.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Reactions with Dioxolanes : Utilizing dioxolane derivatives in nucleophilic substitution reactions.
- Functional Group Transformations : Modifying existing compounds to introduce the dioxolane and methoxy functionalities.
These methods allow for efficient production with high yields and purity, making it suitable for further biological evaluations.
Biological Activity Overview
Research indicates that compounds related to this compound exhibit notable biological activities. Some derivatives have shown potential as:
- Antibacterial Agents : Exhibiting activity against various bacterial strains.
- Antifungal Agents : Demonstrating effectiveness against fungi such as Candida albicans.
- Insecticidal Properties : Showing promise in agricultural applications.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets and pathways. The dioxolane ring and ether linkage may play crucial roles in its reactivity and interaction with biological molecules. Potential mechanisms include:
- Enzyme Modulation : Altering enzyme activity involved in metabolic pathways.
- Receptor Interaction : Binding to cellular receptors affecting signal transduction.
Antibacterial Activity
A study investigating the antibacterial properties of various 1,3-dioxolane derivatives found that several compounds exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values ranged from 625 to 1250 µg/mL for the most active derivatives .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound 1 | S. aureus | 625 |
| Compound 4 | E. faecalis | 625 |
| Compound 6 | P. aeruginosa | 1250 |
Antifungal Activity
In another investigation, derivatives of 1,3-dioxolanes were tested for antifungal activity against Candida albicans. All synthesized compounds except one demonstrated significant antifungal effects, indicating the potential of these compounds in treating fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
